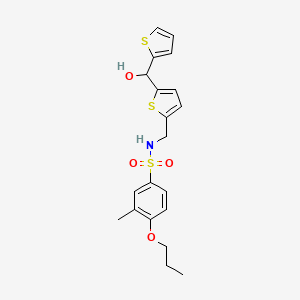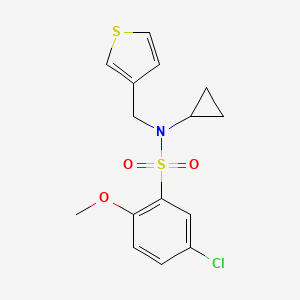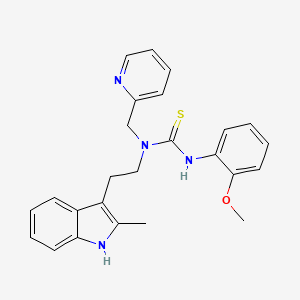![molecular formula C10H16O3 B2490437 (3Ar,8aR)-2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]furan-3a-carboxylic acid CAS No. 2138361-04-1](/img/structure/B2490437.png)
(3Ar,8aR)-2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]furan-3a-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Ar,8aR)-2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]furan-3a-carboxylic acid is a useful research compound. Its molecular formula is C10H16O3 and its molecular weight is 184.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Oxidative Cyclization
The compound (3Ar,8aR)-2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]furan-3a-carboxylic acid and its derivatives have been explored in various synthesis and oxidative cyclization studies. For instance, Imafuku and Inoue (1982) demonstrated the preparation of related tropolones through hydrolysis and oxidation processes, leading to the formation of several cyclohepta derivatives, emphasizing the versatility of these compounds in organic synthesis (Imafuku & Inoue, 1982).
Cycloaddition Reactions
The compound has been used in cycloaddition reactions, as described by Yasunami et al. (1992), where it reacted with dimethylfulvene, highlighting its reactivity and potential applications in creating complex organic structures (Yasunami et al., 1992).
Building Block for Amino Acids
Defant et al. (2011) utilized a derivative of this compound as a chiral building block in the synthesis of new δ-sugar amino acids. This demonstrates its potential utility in the synthesis of novel peptidomimetics and biologically active compounds (Defant et al., 2011).
Study of Substituent Effects in Synthesis
The synthesis of tetrahydrocyclohepta[cd]benzofurans, as researched by Horaguchi et al. (1990), involved the study of substituent effects, indicating the compound's role in understanding chemical reactivity and steric factors in organic synthesis (Horaguchi et al., 1990).
Antimicrobial Properties
Chang et al. (2020) discovered antimicrobial furancarboxylic acids from a Penicillium species, showing the compound's relevance in the search for new antimicrobial agents (Chang et al., 2020).
Heterocyclic Compound Synthesis
Fujimori et al. (1986) synthesized new heterocyclic compounds using derivatives of this compound, illustrating its application in the development of novel organic molecules (Fujimori et al., 1986).
Geometrical Isomerism Studies
Research by Ikeda et al. (1996) on the rotational barriers of certain derivatives helps in understanding geometrical isomerism and steric effects in organic chemistry (Ikeda et al., 1996).
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3Ar,8aR)-2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]furan-3a-carboxylic acid involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2,5-dimethylfuran", "ethyl acetoacetate", "sodium ethoxide", "1,3-cyclohexadiene", "sodium borohydride", "acetic acid", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with sodium ethoxide to form the sodium salt of ethyl acetoacetate.", "Step 2: The sodium salt of ethyl acetoacetate is reacted with 2,5-dimethylfuran to form the corresponding enolate.", "Step 3: The enolate is reacted with 1,3-cyclohexadiene to form the Diels-Alder adduct.", "Step 4: The Diels-Alder adduct is reduced with sodium borohydride to form the corresponding alcohol.", "Step 5: The alcohol is oxidized with acetic acid and sodium hydroxide to form the corresponding ketone.", "Step 6: The ketone is reduced with sodium borohydride to form the corresponding alcohol.", "Step 7: The alcohol is reacted with hydrochloric acid to form the corresponding hydrochloride salt.", "Step 8: The hydrochloride salt is reacted with sodium hydroxide to form the free base.", "Step 9: The free base is reacted with hydrochloric acid to form the final product, (3Ar,8aR)-2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]furan-3a-carboxylic acid, which is isolated as the hydrochloride salt." ] } | |
Número CAS |
2138361-04-1 |
Fórmula molecular |
C10H16O3 |
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]furan-3a-carboxylic acid |
InChI |
InChI=1S/C10H16O3/c11-9(12)10-5-3-1-2-4-8(10)13-7-6-10/h8H,1-7H2,(H,11,12) |
Clave InChI |
UEYMODLYIDCPHC-UHFFFAOYSA-N |
SMILES |
C1CCC2C(CC1)(CCO2)C(=O)O |
SMILES canónico |
C1CCC2C(CC1)(CCO2)C(=O)O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Oxiran-2-yl)methyl]oxan-4-ol](/img/structure/B2490354.png)
![2-{[(4-methylphenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2490355.png)
![1-(o-tolyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2490357.png)
![2-{[2-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2490358.png)
![5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2490359.png)
![2-[(2R,6S)-4-(2-chloropyridine-4-carbonyl)-2,6-dimethylpiperazin-1-yl]ethan-1-ol](/img/structure/B2490360.png)
![7-ethyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2490361.png)
![2-(4-methoxybenzenesulfonyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2490364.png)

![4-[(6-{[(butylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2490372.png)
![N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2490373.png)


![N-(2-Propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)but-2-ynamide](/img/structure/B2490377.png)
